molecular formula C10H11NO3S B11055844 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide

6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide

Cat. No.: B11055844
M. Wt: 225.27 g/mol
InChI Key: QCJFSSGMWNMQCO-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 3rd position, with a 1,1-dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis often begins with 2-methylthiophene.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.

    Oxidation: The thiophene ring is oxidized to introduce the 1,1-dioxide functional group. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, and the use of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, especially at the sulfur atom, leading to sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfone group, converting them back to amines or sulfides, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines, sulfides.

    Substitution: Halogenated benzothiophenes, alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its structural similarity to natural thiophenes makes it useful in studying metabolic pathways.

Medicine

In medicine, derivatives of benzothiophenes have been explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methyl-1-benzothiophene: Lacks the amine and dioxide groups, making it less reactive.

    2-Methyl-1-benzothiophen-3-amine: Lacks the methoxy and dioxide groups, affecting its chemical properties and reactivity.

    6-Methoxy-1-benzothiophen-3-amine: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

6-Methoxy-2-methyl-1-benzothiophen-3-amine 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, while the amine group allows for further functionalization. The 1,1-dioxide group introduces additional sites for oxidation and reduction reactions, broadening its range of applications.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

6-methoxy-2-methyl-1,1-dioxo-1-benzothiophen-3-amine

InChI

InChI=1S/C10H11NO3S/c1-6-10(11)8-4-3-7(14-2)5-9(8)15(6,12)13/h3-5H,11H2,1-2H3

InChI Key

QCJFSSGMWNMQCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1(=O)=O)C=C(C=C2)OC)N

Origin of Product

United States

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